molecular formula C14H19NO3 B8427187 5-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1-methyl-1H-pyridin-2-one

5-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1-methyl-1H-pyridin-2-one

Cat. No.: B8427187
M. Wt: 249.30 g/mol
InChI Key: WNXJNZUMRNOKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1-methyl-1H-pyridin-2-one is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

5-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylpyridin-2-one

InChI

InChI=1S/C14H19NO3/c1-15-10-12(2-3-13(15)16)11-4-6-14(7-5-11)17-8-9-18-14/h2-3,10-11H,4-9H2,1H3

InChI Key

WNXJNZUMRNOKNX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)C2CCC3(CC2)OCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(1,4-dioxa-spiro[4.5]dec-8-yl)-1H-pyridin-2-one (as prepared in the previous step, 750 mg, 3.19 mmol) in DMF (5 mL) was treated with Cs2CO3 (Aldrich, 1.56 g, 4.80 mmol) at room temperature for 10 min. MeI (Aldrich, 330 μL, 4.80 mmol) was added into the reaction solution and heated at 70° C. for 6 hours. The reaction solution was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give yellow oil, which was then purified by silica gel column on a CombiFlash® system using hexanes and ethyl acetate (from 10% ethyl acetate to 100% ethyl acetate) to afford the title compound as a white solid along with O-alylated product, 5-(1,4-dioxa-spiro[4.5]dec-8-yl)-2-methoxy-pyridine.
Name
5-(1,4-dioxa-spiro[4.5]dec-8-yl)-1H-pyridin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
330 μL
Type
reactant
Reaction Step Three

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